6-Methoxyisoquinolin-1-amine
Overview
Description
6-Methoxyisoquinolin-1-amine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves a reaction with copper (I) oxide and ammonia in ethylene glycol at 120°C for 72 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O/c1-13-8-2-3-9-7 (6-8)4-5-12-10 (9)11/h2-6H,1H3, (H2,11,12) . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical and Chemical Properties Analysis
This compound has a boiling point of 362.1±27.0°C at 760 mmHg . It is recommended to be stored in a tightly closed container, in a cool and dry place .Scientific Research Applications
Pharmacological Effects : 6-Methoxyisoquinolin-1-amine and its derivatives have been studied for their effects on blood pressure, respiration, and smooth muscle. These compounds are known to influence pressor and depressor activity, with variations in chemical structure impacting their physiological actions significantly (Fassett & Hjort, 1938).
Chemical Reactions and Synthesis : Research has explored the synthesis of various isoquinolines, including this compound, and their reactions with other compounds. These studies also delve into the transmission of effects through the heteroring and the changes in electrophilicity upon chelate formation (Tsizin & Lopatin, 1977).
Anticancer Applications : Some derivatives of this compound have been identified as potential anticancer agents, demonstrating the ability to induce apoptosis and exhibit efficacy in cancer models (Sirisoma et al., 2009).
Biomedical Analysis : this compound derivatives have been used as fluorescent labeling reagents in biomedical analysis. These compounds exhibit strong fluorescence in a wide pH range, making them useful in various analytical applications (Hirano et al., 2004).
Fluorescence Derivatization in Liquid Chromatography : Derivatives of this compound have been used as sensitive fluorescence derivatization reagents for primary amines in liquid chromatography. This allows for the sensitive detection and quantification of amines in various samples (Yoshida et al., 1993).
Antiplasmodial Activity : Compounds derived from 6-Methoxyquinolin-8-amine, a close relative of this compound, have been studied for their antiplasmodial activity, demonstrating potential in the treatment of diseases like malaria (Hochegger et al., 2021).
In Vitro Antitumor Activity : Functionalized derivatives containing 6-Methoxyquinolin-4-yl groups have shown significant in vitro antitumor activity against various human cancer cell lines, highlighting the potential of these compounds in cancer research (Károlyi et al., 2012).
Antimicrobial Activities : New derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various pathogenic bacterial and fungal strains (Thomas, Adhikari & Shetty, 2010).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
Molecular Mechanism
It is known that the compound does not inhibit several key enzymes, including CYP2C19, CYP2C9, CYP2D6, and CYP3A4
Properties
IUPAC Name |
6-methoxyisoquinolin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHNYLVFPAMYLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573837 | |
Record name | 6-Methoxyisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266690-48-6 | |
Record name | 6-Methoxyisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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